molecular formula C15H14ClNO2 B1446340 Ethyl 2-chloro-6-(4-methylphenyl)nicotinate CAS No. 1993322-27-2

Ethyl 2-chloro-6-(4-methylphenyl)nicotinate

Cat. No. B1446340
M. Wt: 275.73 g/mol
InChI Key: LWEMIUGJKWDKJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-chloronicotinate is used as a pharmaceutical intermediate . The synthesis involves heating 2-Chloropyridine-3-carboxylic acid and thionyl chloride in benzene under reflux .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is C15H14ClNO2 . The molecular weight is 275.734 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-chloro-6-(4-methylphenyl)nicotinate is closely related to a range of nicotinate esters studied for their unique chemical properties, including their synthesis, molecular conformations, and crystal structures. For instance, the synthesis and analysis of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and ethyl 2-methylsulfanyl-6-[(triphenylphosphoranylidene)amino]nicotinate have revealed insights into their polarized electronic structures and crystallographic differences despite similar molecular conformations, suggesting a broader applicability of such compounds in materials science and pharmaceutical research (Cobo, Glidewell, Low, & Orozco, 2008).

Biological Interactions

  • The binding and hydrolysis of nicotinate esters, including structures similar to ethyl 2-chloro-6-(4-methylphenyl)nicotinate, by human serum albumin have been studied. This research highlights the selective binding and metabolic pathways of various nicotinate esters, indicating their potential therapeutic applications and the importance of understanding their interactions with biological macromolecules (Steiner, Mayer, & Testa, 1992).

Pharmacological Potential

  • Certain nicotinate derivatives have been evaluated for their retinoprotective effects in pharmacological studies. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate has been shown to improve retinal microcirculation and resistance to ischemia in a rat model, suggesting that similar compounds like ethyl 2-chloro-6-(4-methylphenyl)nicotinate may possess potential therapeutic benefits in treating retinal diseases (Peresypkina et al., 2020).

Agrochemical Applications

  • The structural analogs of ethyl 2-chloro-6-(4-methylphenyl)nicotinate have been synthesized and assessed for their insecticidal and fungicidal activities, highlighting the compound's relevance in developing new agrochemical agents. Such research indicates the potential of ethyl 2-chloro-6-(4-methylphenyl)nicotinate and its derivatives in contributing to the development of novel pesticides and herbicides (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

properties

IUPAC Name

ethyl 2-chloro-6-(4-methylphenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-3-19-15(18)12-8-9-13(17-14(12)16)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEMIUGJKWDKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-(4-methylphenyl)nicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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